molecular formula C11H12N2O2 B13699854 3-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol

3-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol

Cat. No.: B13699854
M. Wt: 204.22 g/mol
InChI Key: UOHPPQVBWYFGAE-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a methoxy group attached to the phenyl ring and a hydroxyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol typically involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of a nitro group results in an amine derivative.

Scientific Research Applications

3-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol is unique due to its specific combination of functional groups and its potential applications in various fields. Its pyrazole ring and methoxy group confer distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

5-(3-methoxyphenyl)-2-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C11H12N2O2/c1-13-11(14)7-10(12-13)8-4-3-5-9(6-8)15-2/h3-7,12H,1-2H3

InChI Key

UOHPPQVBWYFGAE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N1)C2=CC(=CC=C2)OC

Origin of Product

United States

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